N-(Piperidin-3-yl)isobutyramide

Description

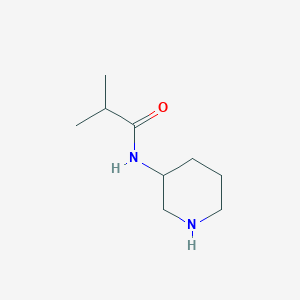

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-piperidin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMAIJPUJURSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176525-37-4 | |

| Record name | 2-methyl-N-(piperidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of N Piperidin 3 Yl Isobutyramide Derivatives

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of N-(Piperidin-3-yl)isobutyramide and its derivatives, as the specific three-dimensional arrangement of atoms can significantly impact ligand-receptor or ligand-enzyme interactions. nih.gov The chirality of the piperidine (B6355638) ring at the 3-position is a key determinant of a compound's pharmacological profile.

The synthesis of enantiomerically pure (R)- and (S)-isomers of this compound derivatives is crucial for evaluating their distinct biological activities. nih.gov For instance, in a study of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a compound with a substituted piperidine core, the eight possible optically active isomers exhibited extreme stereodifferences in their analgesic activity. nih.gov The (3R,4S,2'R)-(-) and (3R,4S,2'S)-(+) isomers were found to be the most potent, with analgesic potencies thousands of times greater than that of morphine, while their corresponding antipodes were the least potent. nih.gov This dramatic difference in activity underscores the critical importance of the absolute configuration at the chiral centers for optimal interaction with the target receptor. nih.gov

Impact of Piperidine Ring Substitutions on Target Binding and Functional Efficacy

Modifications to the piperidine ring of this compound are a cornerstone of SAR studies, as these substitutions can profoundly influence a compound's binding affinity and functional efficacy at its biological target. researchgate.net The piperidine moiety is a prevalent scaffold in drug discovery due to its ability to favorably influence pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com

Substitutions can be made at various positions on the piperidine ring, including the nitrogen atom (position 1) and the carbon atoms. The nature of these substituents, whether they are alkyl, aryl, or other functional groups, can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition.

For example, in a series of N-(piperidin-4-yl)benzamide derivatives, which share a similar structural motif, substitutions on the piperidine nitrogen were explored to enhance their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov Similarly, the synthesis of N-aryl-piperidine derivatives as agonists for the human histamine (B1213489) H3 receptor demonstrated that while piperazine (B1678402) derivatives had low affinity, the corresponding piperidine derivatives showed moderate to high affinity. nih.gov The agonistic activity was significantly influenced by the substituents on the aromatic ring attached to the piperidine nitrogen. nih.gov

The following table illustrates the impact of various substitutions on the piperidine ring on the biological activity of different parent compounds.

| Parent Compound Structure | Substitution on Piperidine Ring | Resulting Biological Activity |

| N-(piperidin-4-yl)benzamide | Varied aryl and heteroaryl groups at N-1 position | Modulation of HIF-1α activation nih.gov |

| 4-((1H-imidazol-4-yl)methyl)-piperidine | Aryl groups at N-1 position | Potent and selective human histamine H3 receptor agonism nih.gov |

| N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide | Varied substituents on the second piperidine ring | Potent 5-HT4 receptor agonism with prokinetic activity nih.gov |

These examples highlight a general principle in the SAR of piperidine derivatives: the piperidine ring acts as a versatile scaffold, and its substitution pattern is a key determinant of target selectivity and pharmacological effect.

Role of the Isobutyramide (B147143) Scaffold in Ligand-Receptor or Ligand-Enzyme Interactions

The isobutyramide group of this compound is a crucial structural feature that actively participates in the interactions with biological targets. This amide moiety can form key hydrogen bonds and hydrophobic interactions within the binding site of a receptor or enzyme.

The isobutyramide scaffold can serve as a central building block in the design of bioactive molecules. Its role is often to properly orient other critical pharmacophoric elements, such as the piperidine ring, for optimal binding. The amide bond itself is a key structural feature in many biologically active compounds, including piperine (B192125), a natural product where the piperidine ring is part of an amide linkage. nih.govresearchgate.net

A study on renin inhibitors utilized a structure-based design approach to develop N-(piperidin-3-yl)pyrimidine-5-carboxamides. researchgate.net In these molecules, the carboxamide group, analogous to the isobutyramide, was essential for positioning the piperidine ring to interact with the aspartic acids in the catalytic site of the enzyme. researchgate.net This demonstrates the integral role of the amide-containing scaffold in mediating critical ligand-enzyme interactions.

Application of Computational Chemistry and Pharmacophore Modeling in SAR Elucidation

Computational chemistry and pharmacophore modeling are indispensable tools for understanding the SAR of this compound derivatives. clinmedkaz.org These in silico methods provide valuable insights into the molecular interactions that govern biological activity and guide the rational design of new, more potent, and selective compounds.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. For example, a pharmacophore model for caspase-3 inhibitors identified key features including two aromatic rings, a hydrophobic group, and two hydrogen bond acceptor groups. nih.gov Such models can then be used as a query to screen virtual libraries for new potential inhibitors. nih.gov

Molecular docking simulations are another powerful computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. researchgate.net By visualizing the ligand-receptor interactions, researchers can understand why certain substitutions on the this compound scaffold lead to increased or decreased activity. researchgate.net For instance, docking studies can reveal how a particular substituent on the piperidine ring fits into a specific pocket of the binding site, thereby explaining its effect on binding affinity.

The combination of pharmacophore modeling and molecular docking allows for a more comprehensive understanding of SAR. These computational approaches can rationalize experimental findings and predict the activity of yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. clinmedkaz.org

Pharmacological Characterization of N Piperidin 3 Yl Isobutyramide and Its Analogs

Receptor Interaction Profiling and Ligand Binding Assays

The neurokinin (NK) receptors, particularly the NK1 and NK3 subtypes, are G protein-coupled receptors involved in pain, inflammation, and gastrointestinal motility. nih.gov Piperidine-containing structures have been developed as antagonists for these receptors. For instance, the compound (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine is recognized as a selective NK1 receptor antagonist. nih.gov Similarly, another complex piperidine (B6355638) derivative, (S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl) piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide, acts as a selective NK3 receptor antagonist. nih.gov

Research into dual neurokinin-1 and neurokinin-3 receptor antagonists has emerged as a novel therapeutic strategy. womensmentalhealth.org The antagonism of NK3 receptors is proposed to inhibit intestinal nociception through a peripheral mechanism that may be specific to the intestine. nih.gov This pathway could involve tachykinins released from intrinsic primary afferent neurons, which create a state of hypersensitivity in the enteric nervous system. nih.gov Antagonism of NK1 receptors is also being explored for its potential influence on mucosal inflammatory processes in the gastrointestinal tract. nih.gov

| Compound Class | Target Receptor | Pharmacological Action |

| Phenylpiperidine Derivatives | NK1 | Antagonism nih.gov |

| Complex Piperidinylpropyl-piperidines | NK3 | Antagonism nih.gov |

| Dual-action compounds | NK1/NK3 | Antagonism womensmentalhealth.org |

The melanin-concentrating hormone receptor 1 (MCH1-R) is implicated in the regulation of energy balance and reward-related behaviors. nih.gov The development of piperidine-based antagonists for MCH1-R has been a focus of research. A key area of investigation has been the optimization of piperidin-4-yl-urea derivatives to create potent MCH1-R antagonists. nih.gov This work followed earlier efforts on piperidin-4-yl-amides, which also yielded potent antagonists but were sometimes associated with off-target effects. nih.gov The strategic implementation of different chemical approaches led to the identification of piperidin-4-yl-urea compounds with significant MCH1-R antagonist potency. nih.gov Studies with non-peptide MCH1-R antagonists like GW803430 have shown that blocking this receptor can reduce the appetite for caloric substances, supporting the role of the MCH system in mediating both the caloric and rewarding aspects of food intake. nih.gov

| Scaffold | Target Receptor | Pharmacological Action | Key Finding |

| Piperidin-4-yl-urea | MCH1-R | Antagonism | Optimized from earlier amide derivatives to improve selectivity. nih.gov |

| Piperidin-4-yl-amide | MCH1-R | Antagonism | Potent but with potential for off-target activity. nih.gov |

| Thieno(3,2-d)pyrimidin-4-one | MCH1-R | Antagonism | Demonstrated reduction in appetite for calories in research models. nih.gov |

The muscarinic M1 receptor is a G protein-coupled receptor that plays a critical role in cognitive function. A series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and related oxindoles have been identified as potent and selective muscarinic M1 agonists. nih.gov By carefully managing the physicochemical properties of these compounds, particularly their lipophilicity, researchers were able to develop analogs with good metabolic stability and excellent brain penetration. nih.gov An example from this series demonstrated pro-cognitive effects in a rat model of memory deficit, highlighting the therapeutic potential of this structural class. nih.gov

| Compound Series | Target Receptor | Pharmacological Action | Noted Characteristics |

| N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones | M1 | Agonism | Potent, selective, and brain penetrant. nih.gov |

| N-substituted 3-(4-piperidinyl)-oxindoles | M1 | Agonism | Good metabolic stability and pro-cognitive effects. nih.gov |

Toll-like receptors (TLRs), such as TLR7 and TLR8, are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.govchemdiv.com Overactivation of TLR7 and TLR8 has been linked to autoimmune disorders. lookchem.com Research has identified small molecule antagonists of TLR7 and TLR8, including compounds that incorporate a piperidine moiety. lookchem.com In one study, a piperidine-containing compound (designated 6d) was evaluated for its TLR activity. lookchem.com Further optimization of related structures, such as introducing a pendant heteroaryl group onto the piperidine nitrogen, led to analogs with potent TLR9 activity and, in some cases, reduced TLR7 potency. lookchem.com The development of new chemical scaffolds for TLR7 antagonists is an active area of research, aiming to create drug candidates for autoimmune diseases. researchgate.net

| Compound Series | Target Receptor(s) | Pharmacological Action | Research Highlight |

| Indole-based piperidines | TLR7/TLR9 | Antagonism | Piperidine substitution (6d) was explored in the search for TLR7/9 antagonists. lookchem.com |

| Substituted piperidines | TLR7/TLR9 | Antagonism | Modifications to the piperidine nitrogen were shown to modulate activity at TLR7 and TLR9. lookchem.com |

The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells, where it modulates cytokine release. researchgate.net While the therapeutic potential of CB2 receptor inverse agonists has been discussed, research on piperidine-based scaffolds has largely focused on agonist activity. researchgate.netmdpi.com A novel class of potent CB2 agonists was developed based on an (S)-piperidine scaffold. nih.gov Optimization of these piperidine-based compounds for solubility and metabolic stability led to the identification of potent and selective CB2 agonists. researchgate.netnih.gov For example, compound 30 from this series demonstrated a favorable pharmacokinetic profile and efficacy in a neuropathic pain model. nih.gov While these findings highlight the utility of the piperidine scaffold for targeting the CB2 receptor, the identified compounds from these specific series function as agonists rather than inverse agonists. researchgate.netnih.gov

| Scaffold | Target Receptor | Pharmacological Action | Key Finding |

| (S)-Piperidine | CB2 | Agonism | Optimization led to potent and selective agonists with in vivo efficacy. researchgate.netnih.gov |

There is significant interest in developing multitarget-directed ligands that can modulate multiple receptors simultaneously. nih.gov A series of piperidine-based compounds have been designed and synthesized as dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands. nih.govnih.gov The histamine H3 receptor is a GPCR that regulates neurotransmission, while the sigma-1 receptor is a ligand-regulated chaperone protein involved in various physiological mechanisms. nih.gov

In these dual-target ligands, the piperidine moiety was established as a critical structural feature for high affinity at both H3 and sigma-1 receptors. nih.gov This was highlighted by comparing a piperidine-containing compound (KSK68) with its piperazine (B1678402) analog (KSK67), where the piperidine derivative showed significantly higher affinity for the sigma-1 receptor. nih.gov In-depth analysis suggests that the protonated form of the piperidine ring engages in a crucial salt bridge interaction within the sigma-1 receptor binding pocket, which is responsible for the high biological activity. nih.gov

| Compound | Moiety | Target(s) | Pharmacological Action | Significance |

| KSK68 | Piperidine | H3/Sigma-1 | Dual Antagonism/Ligand Activity | High affinity for both receptors. nih.gov |

| KSK67 | Piperazine | H3/Sigma-1 | Dual Antagonism/Ligand Activity | Significantly lower affinity at sigma-1 receptor compared to KSK68. nih.gov |

| Lead Structure 12 | Piperidine | H3/Sigma-1 | Dual Antagonism/Ligand Activity | Showed a broad spectrum of analgesic activity in preclinical models. nih.gov |

Enzyme Inhibition Studies

The N-(piperidin-3-yl)amide structure is a versatile scaffold that has been incorporated into inhibitors of various enzymes, highlighting its importance in medicinal chemistry. The following sections detail the inhibitory activities of its analogs against several key enzymes.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the bioavailability of EETs, making it a therapeutic target for conditions like hypertension and inflammation. nih.gov

Piperidine-derived amides have been explored as non-urea inhibitors of sEH. Structure-activity relationship (SAR) studies have shown that the piperidine ring and the nature of the amide substituent are crucial for potent inhibition. nih.govresearchgate.net While specific IC50 values for N-(Piperidin-3-yl)isobutyramide are not reported, related piperidine-based amides have demonstrated significant inhibitory activity. For instance, a series of 2-(piperidin-4-yl)acetamides have been synthesized and evaluated as sEH inhibitors. One such amide analog demonstrated a low nanomolar IC50 value of 0.4 nM against murine sEH, although it was less potent against the human enzyme with an IC50 of 34.5 nM. nih.gov These findings underscore the potential of the piperidine-amide scaffold in designing potent sEH inhibitors.

Table 1: sEH Inhibition by a Piperidine-Amide Analog

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide analog | Murine sEH | 0.4 nih.gov |

| Human sEH | 34.5 nih.gov |

Note: This table presents data for a related piperidine-amide analog, not this compound itself.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. nih.gov Inhibitors of PARP are used in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. acs.orgnih.gov

The piperidin-3-yl moiety has been successfully incorporated into potent PARP inhibitors. A notable example is Niraparib (MK-4827), which is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. acs.orgnih.govresearchgate.net This compound is a highly potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.govresearchgate.net The piperidine ring in Niraparib plays a crucial role in its binding to the enzyme. The development of such compounds highlights the significance of the piperidin-3-yl group in achieving high-affinity interactions with the PARP active site. Further research has led to the discovery of other potent PARP inhibitors containing cyclic amine structures, such as 2-(1-(4,4-difluorocyclohexyl) piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide. researchgate.net

Table 2: PARP Inhibition by a Piperidin-3-yl Containing Analog

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Niraparib (MK-4827) | PARP-1 | 3.8 nih.govresearchgate.net |

| PARP-2 | 2.1 nih.govresearchgate.net |

Note: This table presents data for a related piperidin-3-yl containing analog, not this compound itself.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of the PI3K pathway is a common feature in many cancers, making it a prime target for drug development. nih.govnih.gov

While direct inhibitory data for this compound on PI3K is not available, the piperidine scaffold is present in various PI3K inhibitors. The structural features of these inhibitors, including the nature and substitution pattern of the piperidine ring, are critical for achieving isoform selectivity among the different PI3K classes. nih.gov The development of selective PI3K inhibitors is an active area of research, as different isoforms have distinct physiological and pathological roles. nih.gov

Cellular and Molecular Mechanisms of Action

The cellular and molecular effects of compounds containing the N-(piperidin-3-yl)amide scaffold are diverse and depend on their specific biological targets.

Analogs containing the piperidine moiety have been shown to modulate various intracellular signaling pathways. For example, piperine (B192125), an alkaloid containing a piperidine ring, has been reported to modulate several key signaling pathways involved in cancer, including the STAT-3, NF-κB, and PI3K/AKT pathways. researchgate.net It has also been shown to inhibit the expression of ERK and p38, which are components of the MAPK signaling pathway, in head and neck cancer cells. nih.gov

In the context of PARP inhibition, compounds like Niraparib exert their effects by blocking the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication, which is particularly cytotoxic to cancer cells with deficient homologous recombination repair, a concept known as synthetic lethality. nih.gov

The modulation of signaling pathways by piperidine-containing compounds ultimately leads to changes in gene expression and protein regulation. For instance, piperine has been observed to decrease the expression of matrix metalloproteinases (MMP2/9) and inflammatory molecules like PTGS2 and PTGER4. nih.gov

In the realm of PARP inhibitors, their primary effect on protein regulation is the inhibition of poly(ADP-ribosyl)ation of various nuclear proteins involved in DNA repair and chromatin structure. This disruption of normal protein function is a key aspect of their anticancer activity. nih.govnih.gov

While specific gene and protein regulation studies for this compound are not documented, the activities of its analogs suggest that such a compound could potentially influence a range of cellular processes through the modulation of key signaling and regulatory proteins. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Effects on Cellular Proliferation and Apoptosis

Antiproliferative Activity of Analogs

A series of novel N-(piperidine-4-yl)benzamide derivatives has been synthesized and evaluated for their antitumor activities. nih.gov One particular compound from this series demonstrated potent biological activity against the human hepatoma HepG2 cell line, with an IC50 value of 0.25 μM. nih.govresearchgate.net Further studies on other N-(piperidin-4-yl)benzamide derivatives also revealed significant inhibitory bioactivity in HepG2 cells, with IC50 values as low as 0.12 μM and 0.13 μM. nih.gov

Similarly, N-benzyl-piperidinyl acylhydrazone hybrid derivatives have been assessed for their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br Among these, certain derivatives displayed notable antiproliferative activities against both HepG2 and A549 cells, with IC50 values of 58.40 ± 1.87 µM and 59.58 ± 4.07 µM, respectively. sbq.org.br

Another class of related compounds, (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, also exhibited antiproliferative activity against a panel of human cancer cell lines. mdpi.com Two compounds, in particular, showed significant activity against CCRF-CEM, K562, A549, and U2OS cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of this compound Analogs

| Compound Class | Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide | Compound 47 | HepG2 | 0.25 μM | nih.gov, researchgate.net |

| N-(piperidine-4-yl)benzamide | Compound 10b | HepG2 | 0.12 μM | nih.gov |

| N-(piperidine-4-yl)benzamide | Compound 10j | HepG2 | 0.13 μM | nih.gov |

| N-benzyl-piperidinyl acylhydrazone | PQM-75 (6i) | HepG2 | 58.40 ± 1.87 µM | sbq.org.br |

| N-benzyl-piperidinyl acylhydrazone | PQM-88 (6k) | A549 | 59.58 ± 4.07 µM | sbq.org.br |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 18 | A549 | 9.64 ± 1.71 µM | mdpi.com |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 22 | A549 | 9.74 ± 1.28 µM | mdpi.com |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 18 | K562 | 4.33 ± 0.19 µM | mdpi.com |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 22 | K562 | 3.91 ± 0.14 µM | mdpi.com |

Induction of Cell Cycle Arrest and Apoptosis

The antiproliferative effects of these piperidine derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. For instance, a potent N-(piperidine-4-yl)benzamide derivative was found to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, and Rb. nih.gov Other derivatives in this class were also shown to induce the expression of the HIF-1α protein and its downstream target gene p21, and to upregulate the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov

Research on N-benzyl-piperidinyl acylhydrazone hybrids has shown that these compounds can drastically reduce the clonogenic capacity of HepG2 cell cultures. sbq.org.br Flow cytometry analysis indicated an increase in the G2/M population and a reduction in the frequency of cells in the S-phase following treatment. sbq.org.br This suggests that the antiproliferative activity of this derivative is due to its ability to promote M-phase arrest. sbq.org.br

Furthermore, flow cytometry analysis of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives confirmed the induction of apoptosis in both K562 and A549 cell lines after 24 hours of treatment. mdpi.com

Table 2: Effects of this compound Analogs on Cell Cycle and Apoptosis | Compound Class | Derivative | Cell Line | Effect | Mechanism | Reference | | --- | --- | --- | --- | --- | | N-(piperidine-4-yl)benzamide | Compound 47 | HepG2 | Cell Cycle Arrest | p53/p21-dependent pathway; Inhibition of cyclin B1, p-Rb; Enhanced expression of p21, p53, Rb | nih.gov | | N-(piperidine-4-yl)benzamide | Compounds 10b, 10j | HepG2 | Apoptosis | Upregulation of cleaved caspase-3 | nih.gov | | N-benzyl-piperidinyl acylhydrazone | PQM-75 (6i) | HepG2 | M-phase Arrest | Increased G2/M population; Reduced S-phase population | sbq.org.br | | (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compounds 18, 22 | K562, A549 | Apoptosis | Confirmed by flow cytometry | mdpi.com |

Toxicological Considerations in the Preclinical Development of N Piperidin 3 Yl Isobutyramide Analogues

In Vitro Cytotoxicity Assessments

Initial toxicological screening of N-(Piperidin-3-yl)isobutyramide analogues typically involves in vitro cytotoxicity assays to evaluate their effects on cell viability and proliferation. These assays are often conducted on various cell lines, including both cancerous and non-cancerous cells, to determine the compound's general cytotoxicity and potential for therapeutic selectivity. jmchemsci.comfabad.org.tr

Commonly used methods include the MTT assay, which measures metabolic activity as an indicator of cell viability. jmchemsci.com For instance, studies on 2(3H)-benzoxazolone derivatives bearing piperidine (B6355638) substituents have demonstrated their potential to reduce cell survival in a dose-dependent manner. jmchemsci.com One study on such derivatives against a metastatic breast cancer cell line revealed that a compound with a chlorine substituent exhibited maximum activity at a concentration of 50 µM after 72 hours of incubation. jmchemsci.com

The brine shrimp lethality assay is another method employed to explore the cytotoxicity of newly synthesized piperidine derivatives. who.int This assay provides a preliminary assessment of a compound's toxic potential. who.int Research on various piperidine derivatives has shown a wide range of cytotoxic activities, underscoring the influence of molecular structure on toxicity. For example, the position of a substituent on the piperidine ring can significantly alter its toxic effects. researchgate.net

Detailed research findings from various studies on piperidine derivatives are summarized in the interactive data table below.

Interactive Data Table: In Vitro Cytotoxicity of Piperidine Analogues

| Compound Class | Assay Method | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phenacyl derivatives of alkyl piperidine | Brine shrimp lethality assay | Not applicable | Showed cytotoxic activity. | who.int |

| 2(3H)-Benzoxazolone derivatives with piperidine substituents | MTT assay | MDA-MB-231 (breast cancer) | Efficiently reduced cell survival; a chloro-substituted derivative was most active at 50 µM. | jmchemsci.com |

| Piperine (B192125) | MTT assay | HepG2, Hep3B (hepatocellular carcinoma), AML12 (non-cancerous hepatocyte) | IC50 values were 97 µM for HepG2, 58 µM for Hep3B, and 184 µM for AML12 after 48 hours. | nih.gov |

| Perimidine derivatives | Cytotoxicity and antiproliferative assays | F2408 (normal rat embryo fibroblast), 5RP7 (carcinogenic rat embryo fibroblast) | Most compounds showed significant cytotoxicity on normal fibroblasts, with poor cytotoxicity on carcinogenic cells. | fabad.org.tr |

In Vivo Safety Profiling and Adverse Event Monitoring

Following in vitro assessments, promising this compound analogues would advance to in vivo safety profiling in animal models. These studies are essential for understanding the compound's systemic effects and identifying potential target organs for toxicity. The choice of animal model is crucial and often includes rodents (mice or rats) and a non-rodent species.

In vivo studies involve the administration of the test compound at various dose levels to observe for any adverse events. This includes monitoring for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral alterations. For example, piperidine alkaloids are known to be acutely toxic to adult livestock, causing a range of clinical signs. zenodo.org

A study evaluating a potential PET radiotracer for sigma-1 receptors, [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, in rats involved evaluation in awake adult male rats to assess its characteristics in vivo. nih.gov Such studies often include blocking experiments to confirm target engagement and can reveal important information about a compound's clearance from the brain and other tissues. nih.gov

Systematic toxicological studies would also include hematological and clinical chemistry analyses to detect any effects on blood cells and organ function. At the end of the study period, a comprehensive necropsy and histopathological examination of all major organs and tissues are performed to identify any treatment-related changes.

Species-Dependent Toxicological Responses

Significant variations in toxicological responses to piperidine-containing compounds can occur between different animal species. These differences can be attributed to variations in metabolic pathways, protein binding, and receptor pharmacology. For instance, the toxicity of certain poisonous plants containing piperidine alkaloids is known to be greater in cattle than in other animals. nih.gov

The metabolism of a drug candidate can produce different metabolites in various species, some of which may be more or less toxic than the parent compound. Therefore, understanding the metabolic profile of this compound analogues in different preclinical species is crucial for extrapolating the findings to humans. For example, plasma stability studies of certain piperidine analogues have been conducted in humans, rats, and mice to assess inter-species differences. nih.gov

Teratogenic effects, such as multiple congenital contracture deformities and cleft palate, have been observed in the offspring of livestock that have consumed plants containing certain piperidine alkaloids. zenodo.org The susceptibility to these effects can be species-dependent. These findings highlight the importance of including developmental and reproductive toxicology (DART) studies in the preclinical safety evaluation of novel piperidine-based compounds.

Implications for Drug Safety and Development

The toxicological findings from preclinical studies have profound implications for the continued development of this compound analogues. A thorough understanding of a compound's toxicity profile is essential for establishing a safe starting dose for first-in-human clinical trials and for guiding clinical monitoring plans.

The introduction of chiral piperidine scaffolds into small molecules has been explored as a strategy to reduce cardiac hERG toxicity, a common safety hurdle in drug development. thieme-connect.com Furthermore, the type and location of substituents on the piperidine ring are known to significantly influence the biological properties of these compounds, which can be leveraged to optimize both efficacy and safety. researchgate.net

If significant toxicities are identified, further chemical modifications of the lead compound may be necessary to mitigate these risks while preserving the desired pharmacological activity. The ultimate goal is to identify a drug candidate with an acceptable therapeutic index, where the therapeutic benefit outweighs the potential risks. The diverse biological activities of piperidine derivatives, from anticancer to antiviral, continue to make them an important nucleus in drug discovery, necessitating a careful and comprehensive approach to toxicological evaluation. researchgate.net

Therapeutic Potential and Future Research Directions for N Piperidin 3 Yl Isobutyramide

Applications in Neuropsychiatric Disorders (e.g., Psychosis, Schizophrenia, Cognitive Impairment)

Recent research has illuminated the potential role of Bruton's tyrosine kinase (BTK) in the pathophysiology of several neurological and neuropsychiatric disorders, suggesting that inhibitors containing the N-(Piperidin-3-yl)isobutyramide scaffold could offer novel therapeutic strategies. nih.gov BTK is expressed in various brain cells, including microglia, the resident immune cells of the central nervous system (CNS). nih.gov Over-activation of microglia contributes to the neuroinflammatory processes implicated in conditions like Alzheimer's disease, multiple sclerosis, and brain injury. nih.govnih.gov

Studies have shown that inhibiting BTK can reduce the activation of microglia and their phagocytosis of synaptic structures, a process linked to cognitive decline. nih.gov Specifically, in animal models of Alzheimer's disease, the BTK inhibitor ibrutinib (B1684441) was found to decrease the characteristic inflammatory reactions in the brain. nih.gov Furthermore, BTK is involved in the activation of the NLRP3 inflammasome, a key mechanism promoting brain inflammation. nih.govaccscience.com This suggests that targeting BTK could be beneficial for a range of neurological conditions. accscience.com

In the context of stress-related disorders, which are often comorbid with anxiety, pharmacological inhibition of BTK has demonstrated potential. biorxiv.org In animal models of stress, treatment with BTK inhibitors significantly reduced anxious behaviors and attenuated the neuroinflammatory response in brain regions like the hippocampus and amygdala. biorxiv.org These findings support the further investigation of BTK inhibitors as a therapeutic strategy for human stress and trauma-related psychiatric disorders. biorxiv.org

| Disorder Area | Mechanism of Action | Potential Therapeutic Benefit |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Reduction of microglial activation and phagocytosis; Inhibition of NLRP3 inflammasome. nih.govnih.gov | Decreased neuroinflammation and potential slowing of cognitive decline. nih.gov |

| Multiple Sclerosis | Altering the function of B cells and microglia in the CNS. webmd.commayoclinic.org | Reduction of inflammation and nerve damage, potentially slowing disease progression. webmd.com |

| Stress and Anxiety Disorders | Attenuation of neuroinflammatory responses (e.g., IL-1β, Caspase-1) in the hippocampus and amygdala. biorxiv.org | Reduction in anxious behaviors. biorxiv.org |

| Ischemic Brain Injury | Not fully elucidated, but shown to reduce infarct size in animal models. nih.gov | Improved neurological outcomes post-injury. nih.gov |

Anti-Inflammatory and Immunomodulatory Strategies

The this compound scaffold is central to BTK inhibitors, which represent a significant therapeutic approach for inflammatory and autoimmune diseases. nih.gov BTK plays a pivotal role not only in B-cell receptor signaling but also in pathways involving Toll-like receptors (TLRs), Fc receptors, and chemokine receptors in both B-cells and myeloid cells like monocytes and mast cells. nih.govfrontiersin.org This broad involvement in multiple immunological pathways provides a strong rationale for targeting BTK to control aberrant immune responses. frontiersin.org

Inhibition of BTK has been shown to be effective in preclinical models of systemic lupus erythematosus (SLE) and rheumatoid arthritis. nih.gov The mechanism involves controlling autoreactive B-cells and diminishing myeloid cell activation and migration during inflammation. nih.gov For instance, research has shown that BTK inhibitors can shut down inflammatory pathways in cells from patients with primary immunodeficiency diseases, who often suffer from both infections and autoimmunity. mountsinai.org This highlights the potential of BTK inhibition to rebalance (B12800153) the immune system. frontiersin.org

The development of BTK inhibitors has progressed rapidly, with several covalent irreversible inhibitors like tolebrutinib (B611416) and evobrutinib (B607390) in late-stage clinical trials for autoimmune diseases. nih.gov These agents work by blocking the full activation of BTK, which in turn prevents the downstream signaling that leads to the production of pro-inflammatory cytokines and other mediators of inflammation. nih.gov

Oncology Research and Cancer Therapeutics

The this compound moiety is a cornerstone in the structure of many BTK inhibitors that have revolutionized the treatment of various B-cell malignancies. patsnap.commdanderson.org In cancers like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the B-cell receptor (BCR) signaling pathway is often dysregulated, leading to the uncontrolled growth and survival of malignant cells. numberanalytics.compatsnap.com BTK inhibitors work by blocking this aberrant signaling, thereby inducing programmed cell death (apoptosis) in the cancerous B-cells. patsnap.com

The application of BTK inhibitors is also being explored in solid tumors. nih.gov Research suggests that BTK inhibition can impact the tumor microenvironment and may enhance the efficacy of other cancer treatments. nih.gov For instance, BTK inhibitors have been shown to inhibit the proliferation of colorectal and breast cancer cell lines in vitro and reduce the resistance of cancer stem cells to chemotherapy. nih.gov

| Cancer Type | Mechanism of Action | Key Research Findings |

| B-Cell Malignancies (CLL, MCL) | Inhibition of dysregulated B-cell receptor (BCR) signaling, leading to apoptosis of cancer cells. patsnap.commdanderson.org | High overall response rates (70-90%) and improved progression-free survival in clinical trials. numberanalytics.commdanderson.org |

| Solid Tumors (e.g., Colorectal, Breast) | Inhibition of cancer cell proliferation and clonogenicity; reduction of cancer stem cell resistance to chemotherapy. nih.gov | Preclinical studies show cytotoxicity and enhanced chemosensitivity in cancer cell lines. nih.gov |

| Waldenström Macroglobulinemia | Blocks aberrant BCR signaling crucial for malignant B-cell survival. numberanalytics.com | Significant improvements in hemoglobin and reduction in IgM levels. numberanalytics.com |

Pain Management and Analgesic Development

The piperidine (B6355638) structural motif, a key feature of this compound, is prevalent in compounds developed for pain management. Research into piperidine derivatives has shown their potential to interact with receptors crucial for analgesia, such as opioid receptors. Specifically, a study on N-aryl/arylalkyl 3-(1-piperidinyl)butyramides, which share a similar structural backbone, demonstrated analgesic effects in animal models, although they were less potent than morphine. nih.gov

More recently, the role of BTK inhibitors in pain management, particularly neuropathic pain, has become an area of interest. In a clinical study involving patients with Waldenström macroglobulinemia, treatment with BTK inhibitors like zanubrutinib (B611923) and ibrutinib led to a resolution of peripheral neuropathy symptoms. ashpublications.org The improvement in pain scores correlated with the depth of the response to the cancer treatment, suggesting that reducing the underlying disease burden through BTK inhibition can alleviate associated neuropathic pain. ashpublications.org Furthermore, piperidine-based compounds have been designed as dual-target ligands for histamine (B1213489) H3 and sigma-1 receptors, both of which are implicated in nociceptive and neuropathic pain pathways. nih.gov

Bone Disorders (e.g., Osteoporosis)

The inhibition of BTK, the target of many this compound-containing compounds, has emerged as a promising strategy for treating bone disorders like osteoporosis and inflammatory bone destruction. nih.gov Bone-resorbing cells called osteoclasts play a critical role in these conditions. nih.gov Research has demonstrated that BTK is essential for the differentiation and function of osteoclasts. nih.govimidforum.com

The BTK inhibitor ibrutinib has been shown to suppress osteoclastic bone resorption by inhibiting the formation and function of these cells. nih.gov It achieves this by downregulating NFATc1, a key transcription factor for osteoclast development, and by disrupting the actin ring necessary for bone resorption. nih.gov In animal models of RANKL-induced osteoporosis, administration of ibrutinib ameliorated bone loss. nih.gov Conversely, other studies indicate that BTK may suppress the differentiation of bone-forming cells (osteoblasts), suggesting that BTK inhibition could promote bone formation by stimulating osteoblastic markers. nih.gov This dual action—inhibiting bone resorption while potentially promoting bone formation—makes BTK inhibitors attractive therapeutic candidates for osteoclast-associated bone diseases. nih.govnih.gov

Opportunities for Further Structural Elaboration and Novel Target Identification

The this compound scaffold serves as a versatile template for further structural elaboration to develop novel therapeutic agents. Medicinal chemists can modify various parts of the molecule to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. For example, different substituents can be introduced on the piperidine ring or the isobutyramide (B147143) group to explore new interactions with biological targets. nih.gov

The development of different classes of BTK inhibitors showcases this principle. While first-generation inhibitors like ibrutinib bind irreversibly to BTK, resistance can emerge through mutations. tandfonline.com This has driven the creation of new inhibitors, including reversible and non-covalent inhibitors like pirtobrutinib, which can overcome this resistance. tandfonline.comdrugs.com These newer agents often feature modifications to the core structure to achieve different binding modes and selectivity profiles. nih.gov

Beyond BTK, the piperidine core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Structural modifications could lead to the identification of compounds with activity against other kinases or receptor families, opening up new therapeutic possibilities. For instance, piperidine-based structures have been explored as ligands for histamine H3 and sigma-1 receptors for pain treatment and as dual-target ligands for mu-opioid and dopamine (B1211576) D3 receptors. nih.govnih.gov

Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening, Artificial Intelligence-driven Drug Design)

The discovery and optimization of compounds based on the this compound scaffold can be significantly accelerated by integrating advanced drug discovery technologies. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify initial "hits" that modulate a specific biological target. nih.gov Novel HTS methods, such as multiplexed assays using mass spectrometry, can screen thousands of compounds per day, quickly identifying inhibitors for various enzymes. nih.govnih.gov This technology can be used to screen libraries of this compound derivatives against targets like BTK or to discover entirely new targets for this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-3-yl)isobutyramide, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Amide bond formation via coupling of isobutyric acid derivatives with 3-aminopiperidine. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize racemization. Yields typically range from 60–75% under inert conditions .

- Route 2 : Direct acylation of 3-aminopiperidine with isobutyryl chloride. Monitor pH (maintain >9) to prevent amine protonation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (up to 85%) are achievable with slow reagent addition and low temperatures .

- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of acylating agents.

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation (e.g., axial vs. equatorial substituents) and amide bond presence. Compare with reference spectra of structurally analogous pyridine derivatives .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%). MS fragmentation patterns (e.g., m/z 211 [M+H]⁺) validate molecular weight .

- Common Pitfalls : Residual solvents (e.g., DMF) may skew purity assessments; employ TGA (thermogravimetric analysis) for solvent residue quantification .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the biological activity of this compound derivatives?

- Experimental Design :

- Synthesize enantiomers via chiral resolution (e.g., using (-)-di-p-toluoyl-d-tartaric acid). Test in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with IC₅₀ values.

- Data Contradictions : Studies on analogous compounds (e.g., 3-pivalamidoisonicotinic acid derivatives) show conflicting activity trends between axial and equatorial configurations. Resolve via molecular docking simulations (e.g., AutoDock Vina) to identify steric or electronic mismatches .

- Key Insight : Axial substituents may enhance binding affinity due to reduced steric hindrance in hydrophobic pockets .

Q. What strategies can resolve discrepancies in pharmacological data observed across different studies of this compound analogs?

- Methodological Framework :

- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

- Step 2 : Perform meta-analysis of published data (e.g., Farmaco, 1994–2002) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .

- Case Study : Inconsistent reports on thermal stability (TGA data) of pyridine derivatives were resolved by standardizing heating rates (5°C/min) and sample preparation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.